molecular formula C20H19N5O3S2 B11239785 N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

Katalognummer: B11239785
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: GWISCVJXIYTMSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” is a complex organic compound that features multiple heterocyclic rings, including oxazole, thiazole, and oxadiazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” involves multiple steps, each requiring specific reagents and conditions:

    Formation of 5-methyl-1,2-oxazole: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of 4-(4-methylphenyl)-1,3-thiazole: This involves the reaction of 4-methylphenyl isothiocyanate with α-haloketones.

    Construction of 1,2,4-oxadiazole ring: This can be synthesized by the reaction of amidoximes with carboxylic acids or their derivatives.

    Coupling reactions: The final compound is formed by coupling the synthesized heterocycles through appropriate linkers and under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may lead to amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

The presence of multiple heterocyclic rings suggests potential pharmacological activity, including anti-inflammatory, anticancer, and antiviral properties.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes, due to their stability and reactivity.

Wirkmechanismus

The mechanism of action of “N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • N-(5-Methyl-1,2-oxazol-3-yl)-3-[3-({[4-Phenyl-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamid
  • N-(5-Methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamid

Eigenschaften

Molekularformel

C20H19N5O3S2

Molekulargewicht

441.5 g/mol

IUPAC-Name

N-(5-methyl-1,2-oxazol-3-yl)-3-[3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C20H19N5O3S2/c1-12-3-5-14(6-4-12)15-10-29-20(21-15)30-11-17-23-19(28-25-17)8-7-18(26)22-16-9-13(2)27-24-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24,26)

InChI-Schlüssel

GWISCVJXIYTMSJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC3=NOC(=N3)CCC(=O)NC4=NOC(=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.